3-(3-Formylphenyl)propenal
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Overview
Description
3-(3-Formylphenyl)propenal, also known as 3-phenyl-2-propenal, is an organic compound with the molecular formula C9H8O. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propenal chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenyl)propenal can be achieved through various methods. One common approach involves the aldol condensation of benzaldehyde with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formylphenyl)propenal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)propenal.
Reduction: 3-(3-Hydroxyphenyl)propenal.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Formylphenyl)propenal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Formylphenyl)propenal involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar in structure but with a different substitution pattern on the phenyl ring.
3-Phenylpropanal: Lacks the formyl group, resulting in different reactivity.
3-Phenylpropionic acid: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
3-(3-Formylphenyl)propenal is unique due to the presence of both a formyl group and a propenal chain, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic organic chemistry.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-[(E)-3-oxoprop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1-8H/b5-2+ |
InChI Key |
NWTPLVJOJDOSLA-GORDUTHDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C=O |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC=O |
Origin of Product |
United States |
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